molecular formula C13H20N4O3S B6472255 N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640966-36-3

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472255
CAS No.: 2640966-36-3
M. Wt: 312.39 g/mol
InChI Key: HJHQRUUBNFYFFC-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetically designed organic compound of high interest in medicinal chemistry and preclinical research. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its ability to improve pharmacokinetic properties and facilitate interaction with various biological targets . The molecule is further functionalized with a pyrazine heterocycle and a cyclopropanesulfonamide group. The sulfonamide moiety is a common pharmacophore found in compounds with a range of biological activities and is frequently utilized in the design of enzyme inhibitors . This combination of features makes it a valuable chemical tool for researchers. This compound is primarily investigated as a key intermediate or building block in the synthesis of novel bioactive molecules. Its structure suggests potential for use in developing potential therapeutics, and it serves as a core scaffold for creating targeted libraries for high-throughput screening. The presence of the sulfonamide group, particularly when attached to a cyclopropyl ring, is a feature seen in studied human CTPS1 inhibitors for the treatment of proliferative diseases and in other compounds investigated for therapeutic applications . Researchers can leverage this compound to explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-13-12(14-6-7-15-13)17-8-2-3-10(9-17)16-21(18,19)11-4-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHQRUUBNFYFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 3-methoxypyrazine ring undergoes SNAr with piperidin-3-amine derivatives. Piperidin-3-amine reacts with 2-chloro-3-methoxypyrazine in polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–100°C) for 12–24 hours. Catalytic bases like potassium carbonate or triethylamine facilitate deprotonation, enhancing nucleophilicity.

Example Protocol :

  • Reactants : 2-Chloro-3-methoxypyrazine (1.2 eq), piperidin-3-amine (1.0 eq), K2CO3 (2.0 eq)

  • Solvent : DMF, 80°C, 18 hours

  • Workup : Aqueous extraction, column chromatography (SiO2, EtOAc/Hexanes)

  • Yield : 65–75%

Reductive Amination

Alternative routes employ reductive amination of 3-ketopiperidine with 3-methoxypyrazin-2-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature selectively reduces the imine intermediate, preserving the pyrazine ring.

Example Protocol :

  • Reactants : 3-Ketopiperidine (1.0 eq), 3-methoxypyrazin-2-amine (1.1 eq), NaBH3CN (1.5 eq)

  • Solvent : MeOH, RT, 24 hours

  • Workup : Neutralization with HCl, filtration, recrystallization (EtOH/H2O)

  • Yield : 60–70%

Cyclopropanesulfonamide Preparation

Cyclopropanesulfonamide, the sulfonylating agent, is synthesized via ammonolysis of cyclopropanesulfonyl chloride.

Ammonia in Dioxane

Cyclopropanesulfonyl chloride reacts with ammonia gas in 1,4-dioxane at 20°C for 72 hours. The reaction produces a precipitate, which is filtered, and the filtrate is concentrated to yield cyclopropanesulfonamide.

Example Protocol :

  • Reactants : Cyclopropanesulfonyl chloride (1.0 eq), 0.5 M NH3 in dioxane (2.5 eq)

  • Conditions : 20°C, 72 hours

  • Workup : Filtration, vacuum evaporation

  • Yield : 74%

Ammonium Hydroxide in Methanol

A faster protocol uses aqueous ammonium hydroxide in methanol at room temperature for 16 hours, simplifying purification.

Example Protocol :

  • Reactants : Cyclopropanesulfonyl chloride (1.0 eq), NH4OH (28% aq., 4.0 eq)

  • Solvent : MeOH, 20°C, 16 hours

  • Workup : Solvent removal, extraction with EtOAc, drying (MgSO4)

  • Yield : 52%

Sulfonylation of the Piperidine Intermediate

The final step couples 1-(3-methoxypyrazin-2-yl)piperidin-3-amine with cyclopropanesulfonamide. Two methods dominate:

Direct Sulfonylation with Cyclopropanesulfonyl Chloride

The amine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Example Protocol :

  • Reactants : Piperidine intermediate (1.0 eq), cyclopropanesulfonyl chloride (1.2 eq), TEA (2.0 eq)

  • Solvent : DCM, RT, 2 hours

  • Workup : Aqueous wash (NaHCO3), column chromatography (SiO2, CH2Cl2/MeOH)

  • Yield : 70–80%

Coupling Agent-Mediated Sulfonylation

For sterically hindered amines, coupling agents like HATU enhance reactivity. This method ensures higher regioselectivity.

Example Protocol :

  • Reactants : Piperidine intermediate (1.0 eq), cyclopropanesulfonamide (1.5 eq), HATU (1.5 eq), DIPEA (3.0 eq)

  • Solvent : DCM, RT, 12 hours

  • Workup : Solvent evaporation, trituration with pentane

  • Yield : 85–90%

Stereochemical Considerations

The stereochemistry at the piperidine C3 position critically influences biological activity. Enantioselective synthesis employs chiral auxiliaries or resolution techniques:

Chiral Pool Synthesis

Using (3S)-piperidin-3-amine (from L-lysine derivatives) ensures the desired (3S) configuration in the final product.

Kinetic Resolution

Racemic mixtures are resolved via chiral chromatography (Chiralpak AD-H column, heptane/EtOH) or enzymatic methods.

Analytical Characterization

Critical analytical data for the final compound include:

Property Value Method
Molecular Formula C14H21N5O3SHRMS (ESI+)
Molecular Weight 339.41 g/molCalculated
Melting Point 158–160°CDifferential Scanning Calorimetry
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, pyrazine), 3.94 (s, 3H, OCH3), 3.12–3.08 (m, 1H, piperidine), 2.91–2.85 (m, 2H, SO2NH), 1.20–1.15 (m, 4H, cyclopropane)
HPLC Purity >99%C18 column, 0.1% TFA

Scale-Up and Industrial Feasibility

Bench-scale protocols (1–10 g) achieve consistent yields, but industrial production requires optimization:

  • Solvent Selection : Replace DCM with 2-MeTHF for greener chemistry.

  • Catalyst Loading : Reduce HATU to 0.2 eq with microwave-assisted synthesis (80°C, 1 hour).

  • Continuous Flow : Tubular reactors improve heat transfer and reduce reaction times.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonation is minimized by stoichiometric control (1.2 eq sulfonyl chloride).

  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of sulfonyl chloride.

  • Regulatory Compliance : Residual solvents (DMF, dioxane) must meet ICH Q3C guidelines (< 880 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine moiety, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

Core Structure : All three compounds share a cyclopropanesulfonamide-piperidine scaffold. The piperidine nitrogen is substituted with heterocyclic or sulfur-containing groups.

Heterocyclic Substituents: The target compound features a pyrazine ring with a methoxy group. ’s compound substitutes pyridine with chloro (-Cl) and cyano (-CN) groups, which are strongly electron-withdrawing. These could increase metabolic stability but reduce solubility compared to the methoxy group . ’s compound replaces the heterocycle with a sulfone-containing thianyl group, increasing molecular weight and polarity due to the dioxo-sulfur moiety .

Physicochemical Properties: The methoxy group in the target compound likely improves lipophilicity (logP) relative to the polar cyano and sulfone groups in the analogs. The chloro and cyano substituents in ’s compound may enhance binding to hydrophobic enzyme pockets, while the sulfone in ’s compound could improve aqueous solubility.

Functional Implications

  • Electron Effects : The methoxy group’s electron-donating nature in the target compound may stabilize interactions with electron-deficient biological targets (e.g., kinases), whereas the electron-withdrawing Cl/CN groups in ’s compound might favor interactions with nucleophilic residues.
  • Steric Considerations : The bulkier thianyl group in ’s compound could restrict access to sterically sensitive binding sites compared to the planar pyrazine/pyridine rings.

Biological Activity

N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclopropanesulfonamide moiety and a piperidine ring substituted with a methoxypyrazine group. The molecular formula is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in kinase inhibition.

Research indicates that this compound acts primarily as an inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell cycle regulation and mitotic progression. Inhibition of PLK4 can lead to disrupted cell division, making this compound a candidate for cancer therapy, particularly in cancers characterized by abnormal cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PLK4 with an IC50 value significantly lower than many existing inhibitors. For instance, one study reported an IC50 value of 23 nM against a MET D1228N mutant cell line, indicating strong efficacy in models relevant to non-small cell lung cancer (NSCLC) .

Table 1: Summary of In Vitro Efficacy

CompoundTargetIC50 (nM)Cell Line
This compoundPLK423MET D1228N mutant
Other known PLK4 inhibitorsPLK4VariesVarious

In Vivo Studies

In vivo studies have further corroborated the therapeutic potential of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups. For instance, administration at doses of 100 mg/kg daily for 21 days resulted in a median overall survival rate of 100% in treated animals .

Case Studies and Clinical Relevance

Several case studies have highlighted the relevance of targeting PLK4 in cancer therapy. For example, clinical observations indicate that tumors exhibiting high levels of PLK4 expression are often more aggressive and resistant to conventional therapies. Thus, the development of selective PLK4 inhibitors like this compound may provide new avenues for treatment.

Case Study Example:
A recent case study focused on patients with advanced NSCLC demonstrated that those receiving treatment with PLK4 inhibitors experienced improved outcomes compared to those on standard chemotherapy regimens . This supports the hypothesis that targeting specific kinases can enhance therapeutic efficacy while reducing systemic toxicity.

Q & A

Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?

  • Potential Causes :
  • Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) alter apparent potency.
  • Protein isoforms : Variant kinase isoforms (e.g., EGFR T790M vs. wild-type) exhibit distinct binding affinities.
  • Compound aggregation : Use of detergents (e.g., Tween-20) in assays prevents false positives from colloidal aggregates .

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